molecular formula C30H30F2N6O3 B605408 Sotorasib CAS No. 2252403-56-6

Sotorasib

Cat. No. B605408
M. Wt: 560.6058
InChI Key: NXQKSXLFSAEQCZ-SFHVURJKSA-N
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Description

Sotorasib, also known as AMG-510, is an acrylamide-derived KRAS inhibitor developed by Amgen . It is used to treat metastatic or locally advanced non-small cell lung cancer (NSCLC) in patients who have received at least one previous treatment and whose tumors have an abnormal KRAS G12C gene .


Molecular Structure Analysis

In the development of the KRASG12C inhibitor sotorasib, an axially chiral biaryl moiety proved a critical structural element in engaging a “cryptic” protein binding pocket and enhancing inhibitor potency . The molecular formula of Sotorasib is C30H30F2N6O3 .


Chemical Reactions Analysis

Sotorasib works by binding irreversibly to KRAS G12C, thereby inhibiting downstream signaling pathways which are associated with cell growth and differentiation . The decision to develop sotorasib as a single-atropisomer drug gave rise to a range of analytical and synthetic challenges .


Physical And Chemical Properties Analysis

Sotorasib has a molecular weight of 560.606 g·mol −1 . It is stored at room temperature in a dry place .

Scientific Research Applications

Scientific Research Applications of Sotorasib:

  • Treatment of KRAS G12C-mutated NSCLC : Sotorasib was granted accelerated approval by the US FDA in May 2021 for treating adult patients with KRAS G12C-mutated locally advanced or metastatic NSCLC, particularly after at least one prior systemic therapy (Blair, 2021).

  • Efficacy in Advanced Solid Tumors : In a phase 1 trial, Sotorasib showed promising anticancer activity in patients with advanced solid tumors harboring the KRAS G12C mutation, including NSCLC, colorectal cancer, and other tumor types. It was well-tolerated with manageable toxicities (Hong et al., 2020).

  • Pharmacokinetics and Metabolomics : An integrative analysis of pharmacokinetic and pharmacometabolomic profiles of Sotorasib in rats was conducted. This research provides insights into how Sotorasib affects metabolic profiles and its relationship with drug exposure, contributing to precision therapy in patients with the KRAS G12C mutation (Du et al., 2022).

  • Mechanisms of Resistance : Studies have explored the mechanisms of resistance to Sotorasib in KRASG12C-mutated cancers, notably in NSCLC. Understanding these mechanisms, such as MET amplification, is crucial for developing effective combination therapies and overcoming resistance (Suzuki et al., 2021).

  • Safety Profile : Comprehensive nonclinical safety assessments, including pharmacology and toxicology studies, have been conducted to support the marketing application of Sotorasib. These studies highlight the benefit/risk ratio of Sotorasib for treating patients with KRAS p.G12C-mutated tumors (Ishida et al., 2021).

Safety And Hazards

Sotorasib may cause breathing problems that could lead to death . It has been associated with mainly low-grade side effects in the heavily pretreated population in this study, and the safety findings were consistent with those previously reported in other CodeBreaK 100 trials .

Future Directions

Sotorasib is the first approved targeted therapy for patients with tumors with any KRAS mutation, which accounts for approximately 25% of mutations in non-small cell lung cancers . Because of pharmacokinetic data and ORRs of patient cohorts who took sotorasib at lower doses in the dose-escalation portion of CodeBreaK 100, a dose comparison study is being conducted as a post-marketing requirement .

properties

IUPAC Name

6-fluoro-7-(2-fluoro-6-hydroxyphenyl)-1-(4-methyl-2-propan-2-ylpyridin-3-yl)-4-[(2S)-2-methyl-4-prop-2-enoylpiperazin-1-yl]pyrido[2,3-d]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30F2N6O3/c1-6-23(40)36-12-13-37(18(5)15-36)28-19-14-21(32)26(24-20(31)8-7-9-22(24)39)34-29(19)38(30(41)35-28)27-17(4)10-11-33-25(27)16(2)3/h6-11,14,16,18,39H,1,12-13,15H2,2-5H3/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXQKSXLFSAEQCZ-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C2=NC(=O)N(C3=NC(=C(C=C32)F)C4=C(C=CC=C4F)O)C5=C(C=CN=C5C(C)C)C)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CCN1C2=NC(=O)N(C3=NC(=C(C=C32)F)C4=C(C=CC=C4F)O)C5=C(C=CN=C5C(C)C)C)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30F2N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001099260
Record name 6-Fluoro-7-(2-fluoro-6-hydroxyphenyl)-1-[4-methyl-2-(2-propanyl)-3-pyridinyl]-4-[(2S)-2-methyl-4-(2-propenoyl)-1-piperazinyl]pyrido[2,3-d]pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001099260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

560.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Normally GTP binds to KRAS, activating the protein and promoting effectors to the MAP kinase pathway. GTP is hydrolyzed to GDP, and KRAS is inactivated. KRAS G12C mutations impair hydrolysis of GTP, leaving it in the active form. Sotorasib binds to the cysteine residue in KRAS G12C mutations, holding the protein in its inactive form. The cysteine residue that sotorasib targets is not present in the wild type KRAS, which prevents off-target effects. This mutation is present in 13% of non small cell lung cancer, 3% of colorectal and appendix cancer, and 1-3% of solid tumors.
Record name Sotorasib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15569
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Sotorasib

CAS RN

2252403-56-6, 2296729-00-3
Record name 6-Fluoro-7-(2-fluoro-6-hydroxyphenyl)-1-[4-methyl-2-(1-methylethyl)-3-pyridinyl]-4-[(2S)-2-methyl-4-(1-oxo-2-propen-1-yl)-1-piperazinyl]pyrido[2,3-d]pyrimidin-2(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2252403-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sotorasib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2296729003
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sotorasib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15569
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 6-Fluoro-7-(2-fluoro-6-hydroxyphenyl)-1-[4-methyl-2-(2-propanyl)-3-pyridinyl]-4-[(2S)-2-methyl-4-(2-propenoyl)-1-piperazinyl]pyrido[2,3-d]pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001099260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SOTORASIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B2VM6UC8G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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